2-phenyl-3,4-dihydro-2H-pyrrol-5-amine
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Overview
Description
2-phenyl-3,4-dihydro-2H-pyrrol-5-amine is a nitrogen-containing heterocyclic compound It features a pyrrole ring, which is a five-membered ring with one nitrogen atom, and a phenyl group attached to the second carbon of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3,4-dihydro-2H-pyrrol-5-amine can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring . Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties .
Scientific Research Applications
2-phenyl-3,4-dihydro-2H-pyrrol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler structure with a five-membered ring containing one nitrogen atom.
Pyrrolidine: A saturated analog of pyrrole with a fully hydrogenated ring.
Indole: A fused ring system containing a benzene ring fused to a pyrrole ring.
Uniqueness
2-phenyl-3,4-dihydro-2H-pyrrol-5-amine is unique due to the presence of both a phenyl group and an amine group on the pyrrole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-phenyl-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C10H12N2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,12) |
InChI Key |
QGPGNHVXWDBAGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1C2=CC=CC=C2)N |
Origin of Product |
United States |
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